molecular formula C16H14FN3O2 B2372410 6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide CAS No. 1436119-84-4

6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide

Cat. No.: B2372410
CAS No.: 1436119-84-4
M. Wt: 299.305
InChI Key: OKIFKHHKCXEIJF-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide” is a heterocyclic compound with potential pharmacological properties . It is related to a class of compounds that have been found to exhibit various biological activities, including antimicrobial activity .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound , has been described . The synthesis involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The piperidine ring adopts a chair conformation, while the annulated ring bearing the hydroxy group is present in a half-chair conformation .

Scientific Research Applications

Synthesis and Antibacterial Activity

One study focuses on the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, demonstrating that certain compounds exhibited significantly potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom was observed to reduce acute toxicity and convulsion inductive ability, while eliminating phototoxicity (Asahina et al., 2008).

Material Science and Polymer Studies

Another area of research involved the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from fluorene, highlighting their solubility, thermal stability, and potential for creating transparent, flexible, and tough films (Hsiao et al., 1999).

Radiochemistry and Imaging Applications

Research on automated radiosynthesis of 18F-labeled tracers for clinical imaging applications, such as hypoxia and tau pathology, shows the utility of fluorine derivatives in synthesizing radiotracers with sufficient radioactivity for clinical use (Ohkubo et al., 2021).

Antitubercular and Antibacterial Activities

A study on the design, synthesis, and in silico docking of 1,3,5-triazinyl carboxamide derivatives indicates their potent antitubercular and antibacterial activities, suggesting their potential as therapeutic agents (Bodige et al., 2020).

Fluorinated Macromolecular Probes for Imaging

Fluorinated macromolecular probes, such as 6-fluoropyridoxal-polymer conjugates, were synthesized and characterized as potential pH indicators for magnetic resonance spectroscopy and imaging applications, showcasing the adaptability of fluorinated compounds in developing novel imaging tools (Mehta et al., 1996).

Properties

IUPAC Name

6-fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-10-3-2-4-12-15(10)20-14(22-12)7-8-18-16(21)11-5-6-13(17)19-9-11/h2-6,9H,7-8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIFKHHKCXEIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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